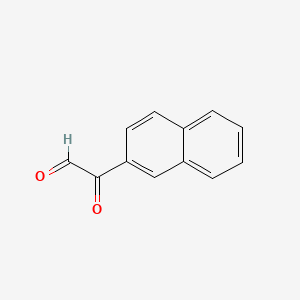

2-(naphthalen-2-yl)-2-oxoacetaldehyde

説明

Contextualization of α-Oxoaldehydes as Key Synthetic Intermediates

α-Oxoaldehydes, also known as glyoxals, are a class of organic compounds characterized by the presence of two adjacent carbonyl groups: an aldehyde and a ketone. This arrangement of functional groups imparts a high degree of reactivity, making them exceptionally useful building blocks in organic synthesis. rsc.org The electron-withdrawing nature of the ketone group enhances the electrophilicity of the adjacent aldehyde, rendering it highly susceptible to nucleophilic attack. rsc.org This inherent reactivity allows α-oxoaldehydes to participate in a wide array of chemical transformations, leading to the formation of diverse and complex molecular structures. They are particularly pivotal in the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials. organic-chemistry.org

Overview of Naphthalene-Containing α-Oxoaldehydes in Chemical Research

The incorporation of a naphthalene (B1677914) ring into the α-oxoaldehyde framework, as seen in 2-(naphthalen-2-yl)-2-oxoacetaldehyde, introduces several key features that enhance its utility in chemical synthesis. The naphthalene moiety is a prominent structural motif in numerous biologically active compounds and functional materials. fardapaper.irnih.gov Its rigid and extended aromatic system can influence the stereochemical outcome of reactions and impart unique photophysical or biological properties to the final products. Naphthalene-containing compounds have found applications in areas ranging from medicinal chemistry, where they can act as anticancer and antimicrobial agents, to materials science, where they are used in the development of dyes and electronic materials. fardapaper.irnih.govnih.gov Consequently, naphthalene-containing α-oxoaldehydes like this compound serve as valuable precursors for creating novel molecules with potentially enhanced or new functionalities.

Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZMEYJSJZWIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944758 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22115-06-6 | |

| Record name | Naphthylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 2 Naphthalen 2 Yl 2 Oxoacetaldehyde

The compound 2-(naphthalen-2-yl)-2-oxoacetaldehyde is typically synthesized from a naphthalene-based starting material. One common method involves the oxidation of 2-acetylnaphthalene (B72118). While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, the general synthesis of aryl glyoxals often involves the oxidation of the corresponding α-methyl ketone.

Physicochemical Properties:

This compound is a solid at room temperature with a melting point in the range of 106-110 °C. organic-chemistry.org Like many α-oxoaldehydes, it can exist in equilibrium with its hydrate (B1144303) form, 2,2-dihydroxy-1-(naphthalen-2-yl)ethan-1-one, particularly in the presence of water. nih.gov

| Property | Value | Source |

| Molecular Formula | C12H8O2 | organic-chemistry.org |

| Molecular Weight | 184.19 g/mol | organic-chemistry.org |

| Melting Point | 106-110 °C | organic-chemistry.org |

| Physical Form | Powder | organic-chemistry.org |

Spectroscopic Data:

Reactivity and Mechanistic Investigations of 2 Naphthalen 2 Yl 2 Oxoacetaldehyde

Reactions with Organometallic Reagents

The presence of two electrophilic carbonyl centers in 2-(naphthalen-2-yl)-2-oxoacetaldehyde leads to complex and sometimes unexpected outcomes in reactions with organometallic reagents. The specific nature of the organometallic compound—whether it is an organocuprate or a Grignard reagent—plays a critical role in determining the reaction pathway and final products.

Organocuprates, often considered "softer" nucleophiles than Grignard reagents, exhibit specific reactivity towards α-oxoaldehydes like this compound. masterorganicchemistry.commasterorganicchemistry.com In an anaerobic environment, the reaction of this compound with organomagnesium cuprates proceeds via a nih.govorganic-chemistry.org addition pathway. nih.gov The organocuprate selectively attacks the aldehyde carbonyl group, which is typically more reactive than the ketone. This chemoselective addition leads to the formation of α-hydroxyketones (or α-ketols) as the primary products after an aqueous workup. nih.gov This selective behavior highlights the utility of organocuprates in achieving specific transformations on dicarbonyl compounds where other, more reactive organometallics might fail or give mixed products. chemistrysteps.com The general mechanism involves the nucleophilic attack of the cuprate (B13416276) on the aldehyde carbon, forming a magnesium alkoxide intermediate which is then protonated. nih.govwikipedia.org

A comparative analysis reveals a striking difference in the reactivity of Grignard reagents versus organocuprates with this compound. nih.gov While Grignard reagents are powerful nucleophiles that readily react with most aldehydes, they show a surprising reluctance to react with the aldehyde functionality in α-oxoaldehydes under standard conditions. leah4sci.comlibretexts.org This diminished reactivity is attributed to the electronic influence of the adjacent α-keto group. nih.gov

In contrast to the clean nih.govorganic-chemistry.org addition seen with organocuprates, the direct reaction with a Grignard reagent is often sluggish or fails to proceed as expected. nih.gov This difference is significant for synthetic planning, as the choice between a Grignard reagent and an organocuprate can completely alter the outcome of the reaction with an α-oxoaldehyde substrate. Studies comparing solvents for Grignard reactions have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes improve performance and suppress side reactions, though the inherent reactivity of the substrate remains a key factor. researchgate.netrsc.org

When the reaction between this compound and an organometallic reagent derived from a Grignard reagent and a copper(I) source is conducted in the presence of air, a different reaction pathway emerges. Instead of isolating the α-hydroxyketone, a copper-catalyzed oxidative cross-coupling reaction occurs, yielding a 1,2-dione. nih.gov

In this process, the initially formed α-hydroxyketone intermediate is believed to undergo a copper(I)-mediated oxidation in the presence of atmospheric oxygen, which acts as the terminal oxidant. nih.gov This protocol provides an efficient route for synthesizing unsymmetrical 1,2-diones at room temperature. For instance, the reaction of this compound with p-tolylmagnesium bromide in the presence of a copper catalyst and air produces 1-(naphthalen-2-yl)-2-(p-tolyl)ethane-1,2-dione in good yield. nih.gov The reaction demonstrates broad substrate scope, with electron-donating groups on either the oxoaldehyde or the Grignard reagent generally leading to higher yields. nih.gov

| Grignard Reagent (ArMgBr) | Product | Yield (%) |

|---|---|---|

| p-Tolylmagnesium bromide | 1-(Naphthalen-2-yl)-2-(p-tolyl)ethane-1,2-dione | 85 |

| Phenylmagnesium bromide | 1-(Naphthalen-2-yl)-2-phenylethane-1,2-dione | 81 |

| 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)ethane-1,2-dione | 88 |

| 4-Chlorophenylmagnesium bromide | 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)ethane-1,2-dione | 75 |

Condensation and Cycloaddition Reactions

The dicarbonyl nature of this compound makes it a valuable precursor for condensation and cycloaddition reactions, particularly for the synthesis of nitrogen-containing compounds such as oximes and quinoxalines.

This compound can readily undergo condensation reactions with hydroxylamine (B1172632) to form oxime derivatives. wikipedia.orgscribd.com Depending on the reaction conditions, the reaction can potentially occur at either the aldehyde or the ketone carbonyl. Typically, the aldehyde function is more reactive, suggesting that the initial reaction would form an aldoxime. The standard procedure involves reacting the carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base to liberate free hydroxylamine. scribd.comnih.gov

The resulting oximes, such as this compound oxime, are important synthetic intermediates and have been investigated as ligands in coordination chemistry and as building blocks for more complex molecules. nih.gov The formation of an oxime is a well-established method for the characterization and derivatization of aldehydes and ketones. wikipedia.orgyoutube.com

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Hydroxylamine (NH2OH) | This compound oxime |

The 1,2-dicarbonyl structure of this compound makes it an ideal substrate for the synthesis of quinoxaline (B1680401) derivatives. The classical and most common method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. nih.govnih.gov

In this reaction, this compound reacts with o-phenylenediamine in a double condensation reaction, where each amino group attacks one of the carbonyl groups, followed by the elimination of two molecules of water to form the aromatic quinoxaline ring. This reaction typically proceeds under mild conditions, sometimes with acid or metal catalysis, to afford a 2-(naphthalen-2-yl)quinoxaline. nih.govorientjchem.org This synthetic strategy is highly efficient and provides direct access to a wide range of substituted quinoxalines, which are significant scaffolds in medicinal chemistry and materials science. organic-chemistry.orgmdpi.com

| Dicarbonyl Compound | Diamine | Product | Reference Method |

|---|---|---|---|

| This compound | o-Phenylenediamine | 2-(Naphthalen-2-yl)quinoxaline | Classic condensation nih.govnih.gov |

Indole-Derived α-Oxoacetaldehyde Reactivity in Lactonization

The reactivity of α-oxoaldehydes, such as this compound, in reactions with indole (B1671886) derivatives is a subject of interest in the synthesis of complex heterocyclic scaffolds. While direct studies on the lactonization of this compound with indole-derived α-oxoacetaldehydes are not extensively documented, the general reactivity patterns of arylglyoxals provide a basis for understanding these potential transformations.

Multicomponent reactions involving arylglyoxals, indoles, and other nucleophiles often lead to the formation of various heterocyclic systems, including furanones and other lactone-like structures. For instance, a proposed mechanism for the formation of a 5-oxo-2,5-dihydro-3-furancarboxylate involves the initial reaction of an amine with dimethyl acetylenedicarboxylate (B1228247) to form an enaminone. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the arylglyoxal. Subsequent tautomerization and an intramolecular γ-lactonization step yield the final furanone product. rsc.org Another synthetic route involves the reaction of an arylglyoxal hydrate (B1144303), sesamol, and an indole in a Brønsted acid ionic liquid system to produce benzofuran (B130515) derivatives. rsc.org

Furthermore, the synthesis of furo[3,2-c]coumarins has been achieved through a [4+1] cycloaddition reaction between a Knoevenagel adduct of 4-hydroxycoumarin (B602359) and an arylglyoxal with an isocyanide, proceeding through an iminolactone intermediate. rsc.org These examples, while not directly involving an indole-derived α-oxoacetaldehyde, highlight the propensity of the arylglyoxal moiety to participate in cyclization and lactonization reactions with suitable nucleophilic partners, including those derived from indoles. The synthesis of diverse indole derivatives is an active area of research, with methods such as the Larock indole synthesis providing versatile routes to functionalized indoles that could potentially serve as precursors in such lactonization reactions. youtube.com

Oxidative and Reductive Transformations

The dual carbonyl functionality of this compound allows for a range of oxidative and reductive transformations, targeting either the aldehyde or the ketone group, or both.

Oxidative Transformations:

The oxidation of α-ketoaldehydes can be complex, but under specific conditions, can lead to the formation of carboxylic acids. For example, a metal-free, one-pot method for the synthesis of aryl carboxylic acids from aryl alkyl ketones proceeds through a phenylglyoxal (B86788) intermediate. This transformation is mediated by iodine and utilizes dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants. masterorganicchemistry.com This suggests that this compound could potentially be oxidized to 2-naphthoic acid under similar conditions. The mechanism involves the cleavage of the C-C bond between the two carbonyl groups.

Another approach to the oxidative cleavage of ketones involves reagents like Oxone in a buffered aqueous solution, which can convert cyclic ketones into lactones. organic-chemistry.org While this is an intramolecular oxidation, it demonstrates the utility of powerful oxidizing agents in transforming carbonyl compounds.

Reductive Transformations:

The reduction of α-ketoaldehydes can yield a variety of products, including α-hydroxy ketones, diols, and alcohols, depending on the reducing agent and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent for aldehydes and ketones. masterorganicchemistry.comlibretexts.orglibretexts.org It is effective in converting aldehydes to primary alcohols and ketones to secondary alcohols. masterorganicchemistry.com Therefore, the reduction of this compound with NaBH₄ would be expected to yield 2-(naphthalen-2-yl)-1,2-dihydroxyethane.

The reduction of conjugated aldehydes and ketones with sodium borohydride can sometimes lead to the reduction of the carbon-carbon double bond in addition to the carbonyl group. sci-hub.se While this compound does not have a conjugated C=C bond in the side chain, the selectivity between the aldehyde and ketone can be influenced by the reaction conditions. For selective reduction of the aldehyde in the presence of a ketone, modified borohydride reagents or specific reaction systems, such as NaBH₄ in the presence of sodium oxalate (B1200264) in water, have been developed. orientjchem.org Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids, to alcohols. libretexts.org

A non-enzymatic, two-step catalytic reduction of methylglyoxal, a simple α-oxoaldehyde, has been demonstrated using a nanostructured V₂O₅ modified electrode, highlighting the potential for electrochemical reduction methods. signiosbio.com

Studies on Tautomerism and Hydration Equilibria

Like other α-oxoaldehydes, this compound is expected to exist in equilibrium with its hydrated and tautomeric forms, particularly in aqueous solutions.

Phenylglyoxal, a close structural analog, readily forms a stable crystalline hydrate in the presence of water. libretexts.org This hydrate, 2,2-dihydroxyacetophenone, can be converted back to the anhydrous yellow liquid upon heating. libretexts.org It is highly probable that this compound behaves similarly, forming 2-(naphthalen-2-yl)-2,2-dihydroxyacetaldehyde in aqueous media. The extent of hydration can be significant, influencing the compound's reactivity and spectroscopic properties.

The study of hydration equilibria can be performed using techniques like NMR spectroscopy. For instance, ¹H-NMR has been used to study the hydration of phytantriol-based liquid crystals and to determine the hydration levels in magnesium-based minerals. nih.govmdpi.com Such methods could be applied to quantify the equilibrium between the anhydrous and hydrated forms of this compound.

Keto-enol tautomerism is another important equilibrium for α-dicarbonyl compounds. While the diketo form is generally more stable, the enol tautomer can be a key intermediate in certain reactions. The presence and concentration of the enol form can be influenced by the solvent and the presence of acid or base catalysts.

Reaction Pathway Elucidation through Intermediate Characterization

Understanding the mechanisms of reactions involving this compound relies heavily on the detection and characterization of transient intermediates. Various techniques can be employed for this purpose.

In multicomponent reactions leading to heterocyclic products, intermediates such as iminium ions, enaminones, and Knoevenagel adducts are often proposed. rsc.orgnih.gov The isolation of such intermediates can be achieved by carefully controlling the reaction conditions, for example, by stopping the reaction after a short period or by using milder conditions. youtube.com For instance, in a proposed mechanism for the synthesis of isoxazolyl amino furo[3,2-c]quinolinone, an iminium ion intermediate is formed through the condensation of an arylglyoxal and an amine, which is then attacked by a nucleophile. rsc.org

Trapping experiments are another powerful tool for identifying reactive intermediates. A highly reactive species can be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. youtube.com For example, carbene intermediates can be trapped by their reaction with alkenes to form cyclopropanes. youtube.com

Spectroscopic methods are invaluable for characterizing intermediates. Time-resolved crystallography can provide structural information on discrete species formed during a reaction in the crystalline state. nih.gov NMR spectroscopy can be used to monitor the progress of a reaction and identify the structures of intermediates in solution. nih.gov For example, ¹H NMR analysis was used to identify an indolin-3-ol intermediate in the cyclization of an N-substituted 2-alkenylaniline. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum provides a distinct map of the proton environments in this compound. In a deuterochloroform (CDCl₃) solvent, the aldehydic proton is observed as a sharp singlet at approximately 8.45 ppm. researchgate.net The seven aromatic protons on the naphthalene (B1677914) ring resonate in a complex multiplet region between 7.65 and 8.02 ppm, a characteristic feature of asymmetrically substituted naphthalenes. researchgate.net

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The compound features two distinct carbonyl carbons. The ketonic carbonyl carbon (C=O) and the aldehydic carbonyl carbon (CHO) are expected to have chemical shifts in the range of 185-200 ppm, influenced by conjugation with the aromatic system. The ten carbons of the naphthalene ring produce signals in the aromatic region, typically from 125 to 136 ppm. While complete experimental data can be scarce, published partial data identifies carbon signals at 190.6, 165.7, 164.8, 132.0, 126.3, and 114.3 ppm. researchgate.net The signal at 190.6 ppm can be assigned to one of the carbonyl carbons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| 7.65 - 8.02 | Multiplet (m) | 7H | Naphthalene aromatic protons |

Data recorded in CDCl₃ at 400 MHz. researchgate.net

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would map the correlations between adjacent protons on the naphthalene ring, aiding in the specific assignment of each aromatic signal. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.netgoogle.com This technique would link the aldehydic proton signal to its corresponding carbon signal and each aromatic proton to its specific carbon atom in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). researchgate.netgoogle.com It is crucial for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include the correlation from the aldehydic proton to the ketonic carbonyl carbon and correlations from the naphthalene protons at positions 1 and 3 to the ketonic carbonyl carbon, confirming the attachment of the glyoxal (B1671930) moiety to the C-2 position of the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The most prominent features in the IR spectrum of this compound are the stretching vibrations of its two carbonyl groups. As an α-dicarbonyl compound, it is expected to show two distinct C=O stretching bands resulting from symmetric and asymmetric vibrational coupling. The aryl ketone carbonyl stretch typically appears in the region of 1685-1665 cm⁻¹, while the aldehyde carbonyl stretch is usually found around 1740-1720 cm⁻¹.

In practice, the conjugation with the naphthalene ring and the interaction between the adjacent carbonyls modify these frequencies. An experimental IR spectrum has shown a band at 1623 cm⁻¹. google.comgoogleapis.com This relatively low frequency could be attributed to extensive conjugation and intermolecular interactions in the solid state. The presence of water can lead to the formation of a gem-diol hydrate, which would result in the disappearance of the carbonyl bands and the appearance of strong, broad O-H stretching bands around 3580 cm⁻¹ and C-O stretching bands. google.com The spectrum also displays characteristic bands for the naphthalene moiety, including aromatic C-H stretching above 3000 cm⁻¹ and various C=C stretching and bending vibrations between 1600 and 700 cm⁻¹. scispace.com

Table 2: Key IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1725 | Strong | Expected Aldehyde C=O Stretch |

| ~1680 | Strong | Expected Ketone C=O Stretch |

| 1623 | Strong | Observed (solid state) C=O Stretch google.comgoogleapis.com |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 800-700 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS) for Molecular Structure and Reaction Monitoring

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its structure and monitoring reactions.

The electron ionization (EI) mass spectrum of this compound (molecular weight 184.05 g/mol for C₁₂H₈O₂) is expected to show a distinct molecular ion peak (M⁺˙) at m/z 184. The fragmentation pattern would be dominated by cleavages adjacent to the carbonyl groups. A primary fragmentation pathway involves the loss of the formyl radical (•CHO), leading to the formation of a highly stable 2-naphthoyl cation at m/z 155. This fragment is often the base peak in the spectrum due to its resonance stabilization. Another possible fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, resulting in a fragment at m/z 156.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision (typically to four or more decimal places). rsc.org For this compound, HRMS would confirm the molecular formula C₁₂H₈O₂ by providing an exact mass that matches the theoretical value. This technique is also invaluable for identifying trace impurities or reaction byproducts.

Table 3: Calculated Exact Masses for HRMS Analysis

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₂H₈O₂ | [M]⁺˙ | 184.0497 |

| C₁₂H₉O₂ | [M+H]⁺ | 185.0575 |

| C₁₂H₈NaO₂ | [M+Na]⁺ | 207.0395 |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for probing the intrinsic structural features of molecules through controlled fragmentation. In the analysis of this compound, MS/MS can provide critical insights into its gas-phase ion chemistry. While specific experimental fragmentation data for this exact compound is not extensively documented in publicly available literature, the expected fragmentation pathways can be predicted based on the established principles of mass spectrometry for aryl glyoxals and related carbonyl compounds.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]•+ or a protonated molecule [M+H]+ is generated. Subsequent collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer would likely initiate fragmentation at the weakest bonds and through charge-driven mechanisms.

Key expected fragmentation pathways for this compound include:

α-Cleavage: The bond between the two carbonyl carbons is susceptible to cleavage. This could lead to the formation of a stable acylium ion, the naphthoyl cation (m/z 155), and a neutral radical fragment corresponding to the formyl group (•CHO). The naphthoyl cation is expected to be a prominent peak due to the resonance stabilization afforded by the naphthalene ring.

Loss of Carbon Monoxide: A common fragmentation pathway for carbonyl compounds is the neutral loss of carbon monoxide (CO). For the molecular ion of this compound, the loss of a CO molecule (28 Da) from the aldehydic carbonyl could occur, followed by further fragmentation.

Naphthalene Ring Fragmentation: At higher collision energies, fragmentation of the stable naphthalene ring system itself can occur, leading to a series of characteristic ions corresponding to the loss of acetylene (B1199291) (C₂H₂) or other small neutral fragments.

A hypothetical fragmentation table based on these principles is presented below:

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| 184 ([M]•+) | α-Cleavage | 155 | •CHO (29) |

| 184 ([M]•+) | α-Cleavage | 29 | C₁₁H₇O• (155) |

| 184 ([M]•+) | Loss of CO | 156 | CO (28) |

| 155 | Loss of CO | 127 | CO (28) |

This table is predictive and based on general fragmentation rules for similar chemical structures.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric naphthalene ring system, with modifications from the α-dicarbonyl substituent.

The naphthalene moiety typically exhibits strong absorptions in the UV region. These correspond to π → π* transitions. For a 2-substituted naphthalene, these bands are generally observed around 220-240 nm and 270-300 nm. The presence of the conjugated oxoacetaldehyde group is expected to cause a bathochromic (red) shift of these absorption maxima and potentially introduce a weaker n → π* transition at longer wavelengths, likely in the near-UV or visible region. This latter transition arises from the excitation of a non-bonding electron from one of the oxygen atoms to an antibonding π* orbital.

While specific experimental UV-Vis data for this compound is scarce, data for related naphthalene derivatives can provide an estimate of the expected absorption regions.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Naphthalene ring | π → π | ~220-240 |

| Naphthalene ring | π → π | ~270-300 |

| α-Dicarbonyl | n → π* | ~350-450 (weak) |

This table provides estimated absorption maxima based on the constituent chromophores.

Emission spectroscopy (fluorescence) can also be a useful characterization technique. Naphthalene and many of its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, the characteristics of which (e.g., emission maximum, quantum yield, and lifetime) would be sensitive to its molecular environment and conformation. The presence of the dicarbonyl group, however, can sometimes lead to efficient intersystem crossing and subsequent phosphorescence or non-radiative decay, potentially quenching the fluorescence.

X-ray Crystallography and Electron Diffraction Analyses

Solid-State Structural Determination of this compound Derivatives

For instance, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide reveals key features of how a 2-substituted naphthalene ring behaves in a crystalline environment. In this structure, the naphthalene moiety is essentially planar. The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

It can be inferred that in a hypothetical crystal of this compound, the following interactions would likely play a crucial role in the solid-state assembly:

π-π Stacking: The planar naphthalene rings would be expected to stack with neighboring rings, contributing significantly to the lattice energy.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups of the naphthalene ring and the carbonyl oxygen atoms of adjacent molecules would likely be present.

Dipole-Dipole Interactions: The polar carbonyl groups would give rise to dipole-dipole interactions, further influencing the molecular packing.

A representative table of crystallographic parameters for a related naphthalene derivative is shown below to illustrate the type of data obtained from an X-ray diffraction study.

| Parameter | N'-acetyl-N'-phenyl-2-naphthohydrazide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Data obtained from a study on a related naphthalene derivative to exemplify crystallographic parameters. researchgate.net

Electron diffraction is another powerful technique for structural determination, particularly for thin films or very small crystals that may not be suitable for single-crystal X-ray diffraction. It can provide information on the unit cell parameters and symmetry of crystalline phases.

Conformational Analysis in Crystalline States

The conformation of this compound in the crystalline state refers to the spatial arrangement of its atoms, particularly the orientation of the oxoacetaldehyde group relative to the naphthalene ring. This conformation is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces within the crystal lattice.

The key conformational feature is the dihedral angle between the plane of the naphthalene ring and the plane of the dicarbonyl moiety. In the solid state, this angle will be influenced by the need to achieve dense packing and maximize favorable intermolecular interactions, such as the hydrogen bonds and π-π stacking mentioned previously.

Computational modeling, in conjunction with crystallographic data from related structures, suggests that a relatively planar conformation, where the carbonyl groups are nearly coplanar with the naphthalene ring, would be electronically favorable due to extended conjugation. However, steric hindrance between the hydrogen atom at the C1 position of the naphthalene ring and the adjacent carbonyl group could lead to a slight twist from perfect planarity. The final conformation observed in a crystal structure would be the one that represents the global minimum in the crystal lattice's potential energy surface.

Conclusion

Oxidation-Based Preparations

The most direct and common method for synthesizing this compound involves the oxidation of the α-methylene group of 2-acetylnaphthalene (B72118). This transformation converts the acetyl group into a glyoxal (B1671930) moiety.

The Riley oxidation is a classical and reliable method for the oxidation of a methylene (B1212753) group adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound. wikipedia.orgadichemistry.com This reaction specifically utilizes selenium dioxide (SeO₂) as the primary oxidant. wikipedia.org First reported by Harry Lister Riley in 1932, this method has become a standard procedure for this type of transformation. wikipedia.org

The reaction proceeds by converting 2-acetylnaphthalene to this compound. The established mechanism involves the initial attack of the enol form of the ketone on the electrophilic selenium center of SeO₂. wikipedia.orgnrochemistry.comyoutube.com This is followed by a series of steps including dehydration and subsequent attack by water at the alpha position, ultimately leading to the elimination of elemental selenium (as red amorphous selenium) and the formation of the desired 1,2-dicarbonyl product. wikipedia.org A typical solvent for this reaction is 1,4-dioxane (B91453), often with heating to drive the reaction to completion. nrochemistry.comnih.gov For instance, a general procedure involves heating the ketone with an excess of selenium dioxide in 1,4-dioxane at 100 °C for several hours, which can result in yields of around 70% after purification. nrochemistry.com

| Parameter | Condition | Source(s) |

| Reagent | Selenium Dioxide (SeO₂) | wikipedia.orgadichemistry.com |

| Substrate | 2-Acetylnaphthalene | N/A |

| Solvent | 1,4-Dioxane | nrochemistry.comnih.gov |

| Temperature | 100 °C | nrochemistry.com |

| Typical Yield | ~70% | nrochemistry.com |

| Mechanism | Attack by enol tautomer on SeO₂ | wikipedia.orgnrochemistry.comyoutube.com |

This table summarizes typical conditions for the Riley oxidation of a methyl ketone to a 1,2-dicarbonyl compound, applicable to the synthesis of this compound.

While selenium-based oxidations are common, alternative methods using other oxidizing agents have been developed. Nitrite-based reagents can also facilitate the oxidation of methyl ketones. A notable example is the use of acetyl nitrate, which can be employed for the oxidative conversion of methyl ketones into various carboxylic acid derivatives. nih.gov This type of transformation highlights the reactivity of the methyl group adjacent to the carbonyl.

Although direct conversion to the glyoxal using simple nitrites is less commonly documented in standard literature compared to the Riley oxidation, the underlying principle involves the activation of the α-methylene group. The reaction with acetyl nitrate, for example, proceeds through a proposed mechanism analogous to the haloform reaction. nih.gov Such methods offer an alternative to heavy metal oxidants like selenium dioxide.

Derivatization from Naphthalene Precursors

The synthesis of this compound can also be viewed from the perspective of a multi-step sequence starting from the basic naphthalene core. This approach involves first introducing the acetyl group and then oxidizing it.

The most common method for introducing an acetyl group onto a naphthalene ring is the Friedel-Crafts acylation. In this reaction, naphthalene is treated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of naphthalene typically yields a mixture of two isomers: 1-acetylnaphthalene and 2-acetylnaphthalene. The ratio of these products can be influenced by reaction conditions such as the solvent and temperature. To selectively obtain 2-acetylnaphthalene, the precursor for this compound, specific conditions are required. Once 2-acetylnaphthalene is synthesized and isolated, it can then be subjected to one of the oxidation protocols described in section 2.1 to yield the final glyoxal product.

Other, more complex derivatizations from naphthalene precursors have been explored for creating substituted naphthalenes, such as the electrophilic cyclization of specifically designed arene-containing propargylic alcohols. nih.gov Another route involves the reaction of chloral (B1216628) with naphthalene, which has been reported to produce 2-naphthyl(trichloromethyl)carbinol, a potential, albeit less direct, precursor for further functionalization. researchgate.net

Green Chemistry Approaches in Naphthyl Glyoxal Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, often referred to as "green chemistry". arabjchem.orginorgchemres.org This involves using less hazardous reagents, minimizing waste, and employing catalytic methods. nih.govinorgchemres.org

In the context of synthesizing naphthyl glyoxals, green approaches focus primarily on the oxidation step. A key issue with the traditional Riley oxidation is the use of a stoichiometric or even excess amount of toxic selenium dioxide, which can complicate purification. nih.gov A greener alternative involves using a catalytic amount of the selenium reagent in conjunction with a co-oxidant. nih.govnih.gov Stoichiometric oxidants such as tert-butyl hydroperoxide (TBHP) can be used to reoxidize the reduced selenium species in the catalytic cycle, which significantly reduces the amount of selenium waste and simplifies the work-up process. nih.govnih.gov

Another green strategy is the direct hydroxylation of naphthalene using clean oxidants like hydrogen peroxide (H₂O₂), which has been explored for the synthesis of naphthols. google.com While not a direct route to glyoxals, the development of catalytic systems for C-H functionalization with environmentally friendly oxidants represents a promising direction. Future research may lead to methods for the direct catalytic oxidation of the methyl group of 2-acetylnaphthalene using H₂O₂ or even molecular oxygen, which would constitute a significant advancement in the green synthesis of this compound and related compounds. The use of solvent-free reaction conditions, as demonstrated in the synthesis of other naphthalene derivatives, also aligns with the principles of green chemistry by reducing volatile organic compound emissions. arabjchem.orgijcmas.com

Theoretical and Computational Chemistry of 2 Naphthalen 2 Yl 2 Oxoacetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(naphthalen-2-yl)-2-oxoacetaldehyde at the atomic level. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can be employed to determine the geometries of its ground and excited states. researchgate.net

A key aspect of this analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A smaller gap suggests higher reactivity. For aromatic ketones and aldehydes, the HOMO is typically a π-orbital located on the aromatic system, and the LUMO is a π*-orbital with significant contributions from the carbonyl groups.

Illustrative DFT Data for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions by transforming the calculated wave function into a localized, Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This analysis provides insight into hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com

Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

| π(C-C)naphthyl | π(C=O)keto | > 5.0 | π-π conjugation |

| π(C-C)naphthyl | π(C=O)aldehyde | > 5.0 | π-π conjugation |

| LP(O)keto | σ(C-C) | ~ 2.5 | Hyperconjugation |

| LP(O)aldehyde | σ(C-H) | ~ 2.0 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the two carbonyl groups, indicating their role as the primary sites for electrophilic interaction. The hydrogen atoms of the naphthalene (B1677914) ring would exhibit a positive potential, while the π-system of the aromatic ring would show a region of intermediate negative potential. Such maps are useful in understanding intermolecular interactions. nih.gov

Conformational Landscape and Energy Minima

The presence of single bonds in this compound allows for rotational freedom, leading to different possible conformations. The key dihedral angle is between the plane of the naphthalene ring and the dicarbonyl substituent. Computational scanning of the potential energy surface by varying this dihedral angle can identify the most stable conformers (energy minima).

Studies on similar molecules, such as 2-acetylphenyl-2-naphthoate, have shown that a combination of molecular dynamics and DFT calculations can effectively map the conformational space. nih.gov For this compound, it is expected that the most stable conformer would have a non-planar arrangement to minimize steric hindrance between the naphthalene ring and the oxoacetaldehyde group, while still allowing for some degree of electronic conjugation. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For this compound, which is an aryl glyoxal (B1671930), various reactions can be modeled, such as nucleophilic additions to the carbonyl groups or reactions involving the enol form. nih.gov

For instance, in an acid-catalyzed reaction, the mechanism would likely involve the initial protonation of a carbonyl oxygen. libretexts.orglibretexts.org DFT calculations can be used to model the reaction pathway, calculate the activation energies for each step, and identify the rate-determining step. This provides a detailed understanding of the reaction kinetics and selectivity. The study of α-ketol rearrangements is another area where computational modeling can predict the thermodynamic stability of the products. wikipedia.org

Prediction of Spectroscopic Properties through Simulation

Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

For this compound, DFT calculations can be used to compute:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, the IR and Raman spectra can be simulated. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. This allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

NMR Spectra: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical values are typically in good agreement with experimental results and aid in the structural elucidation of the molecule. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. This provides insights into the electronic transitions, such as n→π* and π→π*, within the molecule.

Solvent Effects and Environmental Perturbations on Molecular Properties

The surrounding environment, particularly the solvent, can significantly influence the molecular properties of a solute. In the case of this compound, also known as 2-naphthylglyoxal, the polarity of the solvent is expected to play a crucial role in altering its electronic and structural characteristics. While specific experimental and extensive computational studies exclusively focused on this compound are not widely available in the public domain, the behavior of structurally similar aromatic carbonyl compounds in different solvents can be extrapolated to understand its properties. Theoretical and computational chemistry provides powerful tools to model these interactions and predict the resulting changes.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the impact of the solvent environment. nih.gov A common approach is to use a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.com This model allows for the calculation of molecular properties in different solvent environments, providing insights into how the solute's electron distribution and geometry adapt to the polarity of the surrounding medium.

Research Findings on Solvent Effects

Studies on similar aromatic ketones and dicarbonyl compounds have demonstrated that increasing solvent polarity generally leads to a stabilization of more polar electronic states. For a molecule like this compound, which possesses polar carbonyl groups, an increase in solvent polarity is anticipated to have the following effects:

Changes in Molecular Geometry: In the ground state, the molecule is expected to adopt a more planar conformation in nonpolar solvents. However, in polar solvents, specific solute-solvent interactions, such as hydrogen bonding with protic solvents, could lead to slight deviations in the dihedral angles between the naphthalene ring and the dicarbonyl group.

Electronic Properties and Dipole Moment: The dipole moment of the molecule is predicted to increase with the polarity of the solvent. This is due to the polarization of the electron density of the solute by the reaction field of the solvent. The more polar the solvent, the stronger the reaction field, and thus the greater the induced dipole moment.

Spectroscopic Properties (Solvatochromism): The electronic absorption and emission spectra of this compound are expected to exhibit solvatochromism, meaning the position, and sometimes the intensity, of the spectral bands will change with the solvent. mdpi.com

Absorption Spectra: For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is because the excited state is generally more polar than the ground state and is thus more stabilized by the polar solvent.

Emission Spectra: Fluorescence or phosphorescence spectra are also sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity, indicating a greater degree of solvent reorganization around the excited state of the molecule.

Interactive Data Table: Predicted Solvent Effects on Molecular Properties

The following table provides a hypothetical representation of how key molecular properties of this compound might change with the solvent, based on general principles and findings for similar compounds.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Absorption Maximum (λ_max, nm) |

| n-Hexane | 1.88 | ~ 3.5 | ~ 320 |

| Dichloromethane | 8.93 | ~ 4.5 | ~ 328 |

| Acetone | 20.7 | ~ 5.2 | ~ 335 |

| Methanol (B129727) | 32.7 | ~ 5.8 | ~ 340 |

| Water | 80.1 | ~ 6.5 | ~ 345 |

Environmental Perturbations

Beyond the bulk properties of the solvent, specific interactions such as hydrogen bonding can cause significant perturbations. For instance, in protic solvents like methanol or water, the carbonyl oxygens of this compound can act as hydrogen bond acceptors. These specific interactions can further stabilize the ground and excited states, leading to more pronounced spectral shifts compared to aprotic solvents of similar polarity.

Furthermore, environmental factors such as temperature and pressure can also influence the molecular properties. An increase in temperature can affect the solvent's dielectric constant and viscosity, which in turn will modulate the solute-solvent interactions. However, these effects are generally less pronounced than the changes observed when moving between solvents of vastly different polarities.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The presence of two adjacent carbonyl groups, an aldehyde and a ketone, makes 2-(naphthalen-2-yl)-2-oxoacetaldehyde a potent precursor for a variety of more complex molecules. The differential reactivity of the aldehyde and ketone functionalities can be exploited to achieve selective transformations, leading to a diverse range of products.

While this compound is itself a 1,2-dicarbonyl compound, it can serve as a starting material for the synthesis of other dicarbonyl compounds and diketones. The aldehyde group can be selectively oxidized to a carboxylic acid, or the entire molecule can undergo transformations that extend the carbon chain while retaining or modifying the dicarbonyl feature.

One of the most classical approaches for the synthesis of β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. Although not a direct application of this compound as a precursor in the traditional sense, the principles of dicarbonyl synthesis are relevant to its reactivity. For instance, reactions that involve the nucleophilic addition to one of the carbonyl groups followed by subsequent oxidation or rearrangement can lead to the formation of various diketone structures.

| Precursor | Reagent | Product Type | Potential Application |

| This compound | Oxidizing Agent (e.g., KMnO4) | Naphthoylformic acid | Intermediate for pharmaceuticals and polymers |

| This compound | Grignard Reagent followed by oxidation | α-Hydroxy ketone, then α-diketone | Building blocks for larger molecules |

This table presents potential transformations based on the known reactivity of dicarbonyl compounds.

The 1,2-dicarbonyl functionality is a key synthon for the construction of a wide variety of heterocyclic compounds. The reaction of this compound with binucleophiles provides a straightforward route to various five- and six-membered heterocycles containing nitrogen, oxygen, or sulfur atoms.

Nitrogen Heterocycles: The condensation of α-dicarbonyl compounds with 1,2-diamines is a well-established method for the synthesis of quinoxalines. organic-chemistry.orgorientjchem.orgnih.govmdpi.comnih.gov It is highly probable that the reaction of this compound with o-phenylenediamines would yield 2-(naphthalen-2-yl)quinoxaline derivatives. These compounds are known to possess a range of biological activities and are used as scaffolds in medicinal chemistry. orientjchem.org Similarly, reaction with ammonia (B1221849) and an aldehyde, following the Debus synthesis, could yield substituted imidazoles. pharmaguideline.combaranlab.org

Oxygen and Sulfur Heterocycles: While less common for 1,2-dicarbonyls, reactions with appropriate binucleophiles can lead to oxygen and sulfur-containing heterocycles. For example, reaction with a β-ketothioamide could potentially lead to thiophene (B33073) derivatives. General methods for the synthesis of oxygen and sulfur heterocycles often involve intramolecular cyclizations or reactions with specific reagents designed to introduce the heteroatom. nih.gov

| Reactant | Heterocyclic Product | Significance |

| o-Phenylenediamine (B120857) | 2-(Naphthalen-2-yl)quinoxaline | Biologically active scaffolds |

| Ammonia, Aldehyde | Substituted Imidazole | Core of many pharmaceuticals |

| Hydrazine derivatives | Pyridazine derivatives | Potential pharmaceutical applications |

This table illustrates the expected reactivity of this compound in the synthesis of heterocycles based on established chemical principles.

Catalysis and Ligand Design

The structural and electronic properties of this compound make it an interesting candidate for applications in catalysis, both as a precursor to ligands and as a substrate in catalytic transformations.

The reaction of the dicarbonyl moiety with amines or other nucleophiles can be used to synthesize multidentate ligands. For example, condensation with chiral diamines can produce chiral Schiff base ligands. The naphthalene (B1677914) unit can provide steric bulk and π-stacking interactions, which can influence the stereochemical outcome of catalytic reactions. These naphthyl glyoxal-based ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations.

The electrophilic carbonyl groups of this compound are susceptible to attack by nucleophiles generated in catalytic cycles. Both metal-catalyzed and organocatalytic reactions can be envisaged. For instance, asymmetric aldol (B89426) or Michael reactions catalyzed by chiral organocatalysts could lead to the formation of chiral products with high enantiomeric excess. researchgate.net The naphthalene moiety can play a crucial role in the stereoselectivity of such reactions through non-covalent interactions with the catalyst.

| Catalytic System | Transformation | Potential Product |

| Chiral Organocatalyst (e.g., proline) | Asymmetric Aldol Reaction | Chiral β-hydroxy-α-keto ester |

| Transition Metal Catalyst (e.g., Rhodium) | Asymmetric Hydrogenation | Chiral α-hydroxy ketone |

This table outlines potential catalytic applications involving this compound as a substrate.

Photochemical Transformations and Optoelectronic Material Development

The extended π-system of the naphthalene ring in conjunction with the carbonyl groups suggests that this compound and its derivatives could exhibit interesting photochemical properties and find applications in materials science, particularly in the development of optoelectronic materials.

Naphthalene derivatives are known to be photoactive and can undergo a variety of photochemical reactions, including [2+2] cycloadditions. rsc.orgnih.gov The presence of the carbonyl groups in this compound could influence its excited-state reactivity, potentially leading to novel photochemical transformations upon irradiation with UV light. For example, intramolecular photocyclization or intermolecular photoaddition reactions could be possible. The photochemical acylation of naphthoquinones with aldehydes is a known reaction that proceeds under UV irradiation. mdpi.com

Furthermore, the incorporation of the rigid and planar naphthalene unit is a common strategy in the design of organic semiconductors and fluorescent materials. mdpi.com Derivatives of this compound, obtained through condensation or other reactions, could be explored for their potential as organic light-emitting diode (OLED) materials, fluorescent probes, or components of other optoelectronic devices. The electronic properties of the naphthalene core can be tuned by introducing various substituents, which in turn would affect the photophysical properties of the resulting materials.

| Research Area | Potential Application of Derivatives | Rationale |

| Photochemistry | Photoresponsive materials | Naphthalene core and carbonyl groups can absorb UV light and undergo transformations. |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation of the naphthalene system can lead to emissive materials. |

| Fluorescent Probes | Sensing and Imaging | The fluorescence properties of the naphthalene moiety can be modulated by binding to analytes. |

This table highlights the potential of this compound derivatives in photochemical and materials science applications based on the properties of the naphthalene chromophore.

Photoreactivity of the α-Oxoaldehyde Moiety

The α-oxoaldehyde group is known for its rich and varied photochemical behavior. nih.gov The presence of two adjacent carbonyl groups, one of which is an aldehyde, leads to a low-lying n-π* excited state that can be readily accessed upon irradiation with UV or visible light. The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde. nih.gov

Upon photoexcitation, aryl glyoxals can undergo a variety of reactions, including intramolecular hydrogen abstraction, cyclization, and fragmentation. For instance, in the presence of suitable hydrogen donors, the excited α-oxoaldehyde can abstract a hydrogen atom, leading to the formation of radical intermediates that can then participate in further reactions. A review on the applications of aryl glyoxals in multicomponent reactions highlights their utility in forming diverse heterocyclic structures, some of which are initiated by photochemical processes. rsc.org While specific studies on the photoreactivity of this compound are not extensively documented, the general principles governing aryl glyoxals suggest a high potential for this compound to engage in light-induced transformations. A study on a green photochemical rearrangement of 4H-chromen-4-one derivatives, which were prepared from aryl glyoxals, exemplifies the utility of this class of compounds in photochemical synthesis. nih.gov

Integration into Fluorescent or Photochromic Systems

The naphthalene moiety is a well-known fluorophore, and its incorporation into larger molecular systems often imparts fluorescent properties. The photophysical properties of naphthalene and its derivatives have been extensively studied, with applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs). The fluorescence of naphthalene-containing compounds can be sensitive to the local environment, making them useful as sensors. For instance, a naphthalene-functionalized resorcinarene (B1253557) has been shown to act as a selective, fluorescent self-quenching sensor for kynurenic acid. rsc.org

The combination of a naphthalene unit with a glyoxal (B1671930) moiety in this compound offers intriguing possibilities for the design of novel fluorescent and photochromic materials. The glyoxal group can act as a recognition site for analytes or as a reactive handle to covalently link the naphthalene fluorophore to other molecules or materials. The interaction of analytes with the glyoxal part could lead to a change in the fluorescence of the naphthalene unit, a phenomenon known as fluorescence quenching or enhancement. nih.gov

Furthermore, the reactivity of the α-oxoaldehyde can be exploited to synthesize larger, conjugated systems with photochromic properties. Photochromic molecules can reversibly change their structure and, consequently, their absorption and emission properties upon irradiation with light of specific wavelengths. While direct integration of this compound into photochromic systems has not been widely reported, the synthesis of naphthopyrans, a class of photochromic compounds, from β-naphthol and aldehydes demonstrates the potential of using naphthalene derivatives in this field. researchgate.net The reactivity of the glyoxal moiety in this compound could be utilized in multicomponent reactions to build complex heterocyclic systems that may exhibit photochromism.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry, the chemistry "beyond the molecule," explores the intricate world of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The molecular architecture of this compound, with its planar aromatic surface and hydrogen-bonding capable carbonyl groups, makes it an excellent candidate for studies in this field.

Host-Guest Chemistry with Naphthyl Glyoxal Derivatives

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The naphthalene moiety of this compound can act as a guest by fitting into the hydrophobic cavity of various host molecules, such as cyclodextrins. Studies on the inclusion complexes of aromatic ketones, like acetonaphthone, with β-cyclodextrin have shown that the aromatic part of the ketone is deeply immersed in the cyclodextrin (B1172386) cavity, leading to the formation of stable complexes. researchgate.net This interaction is primarily driven by London dispersion forces between the aromatic ring and the inner surface of the cyclodextrin. researchgate.net

| Guest Molecule | Host Molecule | Primary Driving Forces for Complexation | Reference |

| 1'-Acetonaphthone | β-Cyclodextrin | London dispersion forces between the naphthalene ring and the cyclodextrin cavity. | researchgate.net |

| 2'-Acetonaphthone | β-Cyclodextrin | London dispersion forces and hydrogen bonding between the ketone carbonyl and hydroxyl groups of β-CD. | researchgate.net |

| Ketosteroids | β-Cyclodextrin | Dipole-dipole interactions and partial or full immersion of the steroid skeleton into the cyclodextrin cavity. | nih.gov |

This table is based on data from related compounds to infer the potential interactions of this compound.

Self-Assembly Studies

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The ability of this compound to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a promising candidate for self-assembly studies. The planar and electron-rich nature of the naphthalene ring promotes π-π stacking interactions, which are a major driving force for the self-assembly of many aromatic molecules. nih.gov

The crystal packing of naphthalene derivatives often reveals intricate networks of these non-covalent interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.netnih.gov In the solid state, molecules of this compound would be expected to arrange themselves to maximize favorable π-π stacking between the naphthalene rings and to form hydrogen bonds involving the carbonyl groups of the glyoxal moiety. nih.gov The crystal structure of related N-tosylated secondary vinylamines illustrates how molecules can self-assemble into a hydrogen-bonded framework. researchgate.net The interplay of these interactions dictates the final supramolecular structure and, consequently, the material's properties.

The table below outlines the key non-covalent interactions that are expected to govern the self-assembly of this compound, based on studies of related naphthalene-containing compounds.

| Type of Interaction | Description | Expected Role in Self-Assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for the aggregation of molecules, leading to the formation of columnar or layered structures. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directional interactions that can lead to the formation of well-defined one-, two-, or three-dimensional networks. The carbonyl groups of the glyoxal moiety can act as hydrogen bond acceptors. |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | These interactions can play a significant role in the fine-tuning of the crystal packing and the overall stability of the supramolecular assembly. |

This table is based on general principles of supramolecular chemistry and data from related naphthalene derivatives.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While aryl glyoxals like 2-(naphthalen-2-yl)-2-oxoacetaldehyde are often available as their stable hydrate (B1144303) forms, the development of new synthetic methodologies remains a key research focus. Future efforts will likely concentrate on enhancing efficiency, sustainability, and access to derivatives.

Catalytic Innovations: Research into novel catalytic systems is expected to yield more efficient syntheses. This includes the exploration of earth-abundant metal catalysts or organocatalysts to replace traditional, often stoichiometric, reagents. For instance, the use of boric acid as a mild and environmentally benign catalyst has shown promise in the synthesis of other complex naphthalene (B1677914) derivatives and could be adapted for glyoxal (B1671930) synthesis. researchgate.net

Green Chemistry Approaches: A significant trend is the move towards greener synthetic routes. This involves using safer solvents, reducing energy consumption, and minimizing waste. Flow chemistry, for example, could offer a path to safer and more scalable production of this compound by allowing precise control over reaction parameters and minimizing the handling of potentially hazardous intermediates.

Multicomponent Reaction (MCR) Strategies: The development of MCRs that directly assemble the naphthyl glyoxal core or use it as a key component to build complex molecular architectures in a single step is a promising frontier. rsc.orgresearchgate.net Such strategies are highly valued for their atom economy and ability to rapidly generate libraries of diverse molecules.

Uncharted Reactivity Modes and Selective Transformations

The characteristic feature of this compound is its two adjacent carbonyl groups—an aldehyde and a ketone—which possess distinct reactivities. rsc.org This bifunctionality is a playground for synthetic chemists, and future research will undoubtedly uncover new reactivity patterns.

Selective Functionalization: A major challenge and opportunity lie in the selective transformation of one carbonyl group in the presence of the other. Future work will focus on developing reagents and conditions that can chemoselectively target either the aldehyde for reactions like reductive amination and Wittig-type olefination, or the ketone for reactions such as Grignard additions, while leaving the other carbonyl intact. The non-enolizable nature of the ketone group provides a degree of stability that can be exploited in these selective schemes. rsc.org

Asymmetric Synthesis: The development of catalytic asymmetric reactions is a significant trend. Future research could establish enantioselective methods for reactions such as aldol (B89426) additions, Friedel-Crafts reactions, and the synthesis of chiral 1,2-amino alcohols using the glyoxal as a substrate. acs.org This would provide access to valuable, optically active compounds with potential applications in medicinal chemistry and materials science.

Domino and Cascade Reactions: The proximity of the two carbonyl groups makes this compound an ideal substrate for designing domino or cascade reactions. A single activation event could trigger a sequence of intramolecular transformations, leading to the rapid construction of complex heterocyclic frameworks, a cornerstone of drug discovery.

Integration into Advanced Functional Materials

The naphthalene moiety is a well-established component in functional organic materials, prized for its thermal stability and electronic properties. lifechemicals.comresearchgate.net The introduction of the reactive glyoxal handle onto this scaffold opens up new avenues for creating advanced materials.

Polymer Chemistry: this compound can be explored as a novel monomer or cross-linking agent in polymer synthesis. Its bifunctional nature could be used to create porous polyaminal-linked polymers for applications such as CO₂ capture or the adsorption of heavy metals from wastewater, leveraging the known benefits of incorporating naphthalene units into polymer networks. mdpi.comnih.gov The resulting polymers could exhibit enhanced thermal stability and unique photophysical properties derived from the naphthalene core. researchgate.net

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure and defined reaction sites of naphthyl glyoxal make it an excellent candidate for the bottom-up synthesis of crystalline porous materials. By reacting it with multitopic linkers (e.g., polyamines), researchers can construct highly ordered POFs and COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis.

Functional Surfaces and Nanomaterials: The glyoxal moiety can be used to anchor the naphthalene unit onto surfaces or nanoparticles. This could be achieved by reacting it with amine-functionalized substrates to form stable imine or aminal linkages. Such functionalized surfaces could be designed for applications in organic electronics, sensing, or as stationary phases in chromatography.

Development of Naphthyl Glyoxal-Based Probes for Chemical Processes

Fluorescence-based sensing is a powerful tool in analytical chemistry and biology. rsc.org The combination of the fluorescent naphthalene core with a reactive glyoxal unit is a promising strategy for designing novel chemosensors.

"Turn-On" Fluorescent Probes: A key research direction is the design of probes that are initially non-fluorescent but become highly emissive upon reaction with a specific analyte. For example, reacting this compound with analytes containing o-phenylenediamine (B120857) or similar motifs could lead to the formation of a rigid, planar, and highly fluorescent quinoxaline (B1680401) derivative. This mechanism could be harnessed to create highly sensitive and selective "turn-on" probes for various species. rawdatalibrary.net

Probes for Biological Analytes: There is a growing interest in developing probes for biologically relevant molecules. Glyoxal and its derivatives are known to react with guanines in RNA, suggesting that naphthyl glyoxal could be developed into a fluorescent probe for studying RNA structure and dynamics. researchgate.net Furthermore, probes could be designed to detect specific amino acids or metabolites, enabling the visualization of biological processes in real-time.

Bifunctional and Ratiometric Probes: More sophisticated probes could be developed that offer additional advantages. Bifunctional probes might not only detect an analyte but also induce a specific action, such as targeted drug release. nih.gov Ratiometric probes, which exhibit a shift in emission wavelength upon binding, are highly desirable as they allow for quantitative measurements that are independent of probe concentration.

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

The synergy between experimental work and computational chemistry has become indispensable for modern chemical research. This trend is set to deepen the understanding of this compound's behavior.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations will continue to be a vital tool for exploring reaction mechanisms. researchgate.net They can be used to calculate transition state energies, predict reaction pathways, and explain observed selectivities in the reactions of naphthyl glyoxal. rsc.orgrsc.org This insight is crucial for optimizing reaction conditions and designing new transformations. For example, DFT can help understand the thermodynamics of hydration and oligomerization, which are key aspects of glyoxal chemistry. copernicus.org

Predictive Modeling: As computational power grows, machine learning and AI-driven models may be used to predict the reactivity of this compound with various substrates, accelerating the discovery of new reactions. These models can be trained on existing experimental and computational data to identify promising avenues for investigation.

In Silico Design of Functional Molecules: A powerful future direction involves the use of computational tools for the in silico design of new molecules based on the naphthyl glyoxal scaffold. Molecular docking simulations can predict how derivatives might bind to biological targets like enzymes, guiding the synthesis of new potential therapeutic agents. nih.gov Similarly, computational screening can identify derivatives with optimal electronic properties for use in organic electronic devices. This synergistic loop of computational design, chemical synthesis, and experimental testing will be a hallmark of future research in this area.

Q & A

Q. What are the standard synthetic routes for 2-(naphthalen-2-yl)-2-oxoacetaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(naphthalen-2-yl)-2-hydroxyacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions . Alternatively, nucleophilic substitution reactions on chlorinated precursors (e.g., 2-chloro-2-(naphthalen-2-yl)acetaldehyde) with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) are effective . Reaction progress should be monitored by TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (~9-10 ppm) and ketone carbonyl group (~200 ppm).

- IR Spectroscopy : Peaks at ~1700-1750 cm⁻¹ (C=O stretch for aldehyde and ketone).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₂H₁₀O₂, exact mass 186.07 g/mol).

Cross-referencing with crystallographic data (e.g., Acta Crystallographica reports) ensures structural accuracy .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?